molecular formula C13H11N2O3S+ B12331498 Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-

Cat. No.: B12331498
M. Wt: 275.30 g/mol
InChI Key: AIJRVRKXFOBWLV-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11N2O3S+

Molecular Weight

275.30 g/mol

IUPAC Name

1-benzyl-3-hydroxy-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C13H11N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,10,18H,8H2/q+1

InChI Key

AIJRVRKXFOBWLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C3C(C=CS3)C(=O)N(C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- typically involves multi-step reactions. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . These reactions are carried out under specific conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as copper sulfate and sodium ascorbate are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- is unique due to its specific functional groups that enhance its reactivity and biological activity. Its ability to inhibit key enzymes and pathways involved in disease processes makes it a valuable compound for therapeutic development.

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